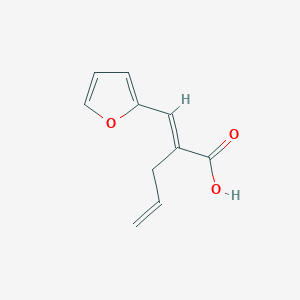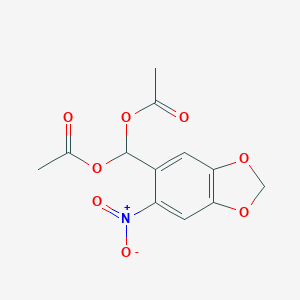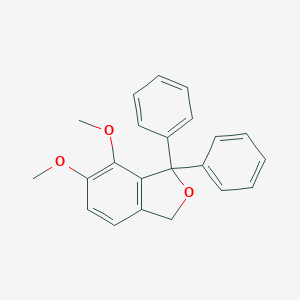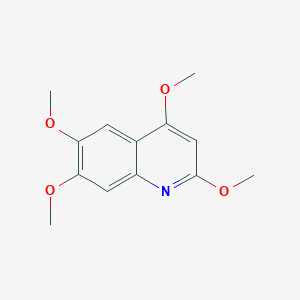![molecular formula C22H19ClN2O3 B289273 N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289273.png)
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of benzamides, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide can induce cell death in cancer cells and reduce the growth of tumors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its high purity and stability. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its potential toxicity. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide. One area of research is in the development of more potent and selective PARP inhibitors. Additionally, researchers are exploring the use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, researchers are studying the potential use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is a promising compound that has potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases. While there are still limitations to its use in lab experiments, the future directions of research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide are promising and may lead to the development of new and effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is through the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride, followed by the addition of 2-aminobenzamide. This reaction produces N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-28-18-12-8-16(9-13-18)21(26)25-20-5-3-2-4-19(20)22(27)24-14-15-6-10-17(23)11-7-15/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
Clave InChI |
OOPXRHLTUKVLAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
